molecular formula C16H13FN2O B2367695 6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine CAS No. 1018041-95-6

6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine

Cat. No.: B2367695
CAS No.: 1018041-95-6
M. Wt: 268.291
InChI Key: ZTGZPGSMNYGDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine typically involves the following steps:

    Suzuki-Miyaura Coupling: This reaction is a widely used method for forming carbon-carbon bonds.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Quality control measures such as NMR, HPLC, and LC-MS are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-20-13-5-3-12(4-6-13)19-16-8-9-18-15-7-2-11(17)10-14(15)16/h2-10H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGZPGSMNYGDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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